3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
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Overview
Description
3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its fused ring structure, which includes both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diaminopyrimidine with acetoacetic ester in the presence of a base, followed by cyclization to form the desired compound. The reaction conditions often include refluxing in a suitable solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding pyrrolopyrimidine oxides.
Reduction: Formation of reduced pyrrolopyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrrolopyrimidine derivatives.
Scientific Research Applications
3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyrimidine derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A related compound with a pyrazole ring fused to a pyrimidine ring.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring.
Uniqueness
3,6-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of two methyl groups, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H9N3O2 |
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Molecular Weight |
179.18 g/mol |
IUPAC Name |
3,6-dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9N3O2/c1-4-3-5-6(9-4)7(12)11(2)8(13)10-5/h3,9H,1-2H3,(H,10,13) |
InChI Key |
AOWYIRVOUBLWQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)N(C(=O)N2)C |
Origin of Product |
United States |
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